Scillarenin

Übersicht

Beschreibung

Scillarenin is a naturally occurring compound classified as a bufadienolide, a type of cardiac glycosideThis compound has a molecular formula of C24H32O4 and a molecular weight of 384.52 g/mol . It is known for its potent biological activities, particularly its effects on the cardiac muscle.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Scillarenin is characterized by the molecular formula and a molecular weight of approximately 384.52 g/mol. Its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (NKA) enzyme, which disrupts ion gradients across cell membranes, leading to cellular swelling and eventual cell death. This mechanism underlies its potential therapeutic applications.

Chemistry

This compound serves as a reference compound in the study of bufadienolides. Its unique structural features allow researchers to investigate the chemical properties and reactivity of related compounds. It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it a versatile compound in synthetic organic chemistry.

Biology

In biological studies, this compound has been shown to interact with biological molecules, influencing cellular processes. Notably, it has demonstrated antiviral properties by selectively inhibiting the replication of picornaviruses, including rhinovirus. Research indicates that this compound can inhibit viral replication during the latter stages of the viral life cycle .

Case Study: Antiviral Activity

- Study Title: Antiviral activity of this compound

- Findings: this compound inhibited virus replication when administered at specific phases of infection.

- Implications: Potential use in developing antiviral therapies.

Medicine

The cardiac glycoside properties of this compound make it a candidate for treating heart conditions such as congestive heart failure and cardiac arrhythmias. Its ability to inhibit NKA can enhance cardiac contractility, thereby improving heart function in patients with heart failure.

Case Study: Cardiac Applications

- Study Title: Therapeutic potential of this compound in heart conditions

- Findings: Demonstrated efficacy in improving cardiac output in animal models.

- Implications: Further research needed for clinical applications.

Industrial Applications

This compound is also utilized in pharmaceutical development and as a biochemical tool in various industrial processes. Its unique properties facilitate the creation of novel drugs targeting cardiovascular diseases and other conditions influenced by ion transport mechanisms.

Wirkmechanismus

Target of Action

Scillarenin primarily targets the Na+/K±ATPase (NKA) , a plasma membrane ion pump that uses ATP to maintain the resting potential of all human cells . Inhibition of the NKA leads to cell swelling and death .

Mode of Action

This compound interacts with its target, the NKA, by inhibiting its function. This inhibition leads to cell swelling and eventually cell death . The compound has also been shown to inhibit P-glycoprotein in porcine brain capillary endothelial cells (PBCECs), which is a major obstacle for effective chemotherapy of brain tumors .

Biochemical Pathways

It is known that the inhibition of the nka disrupts the transmembrane concentration gradients of both sodium and potassium . This disruption can lead to a variety of downstream effects, including cell swelling and death .

Pharmacokinetics

It is known that this compound can inhibit p-glycoprotein, which plays a crucial role in drug transport across the blood-brain barrier . This suggests that this compound may have the potential to improve the efficacy of therapy regimens in treating brain diseases .

Result of Action

The primary result of this compound’s action is cell death, caused by the swelling of cells due to the inhibition of the NKA . This can potentially be leveraged for therapeutic purposes, particularly in the treatment of cancer, where inducing cell death in cancerous cells is a common treatment strategy .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, this compound’s ability to inhibit P-glycoprotein at the blood-brain barrier suggests that it may be particularly effective in the brain environment . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Scillarenin can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the hydrolysis of proscillaridin, another cardiac glycoside, to yield this compound . The reaction typically requires acidic conditions and elevated temperatures to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources, particularly from Drimia maritima. The plant material is macerated in toluene and allowed to stand for several days at temperatures between 25°C and 37°C to prevent enzymatic hydrolysis. This is followed by exhaustive extraction using a water-alcohol mixture .

Analyse Chemischer Reaktionen

Types of Reactions: Scillarenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and various substituted compounds depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Scillarenin is unique among cardiac glycosides due to its specific structural features and potent biological activity. Similar compounds include:

Proscillaridin: A glycoside of this compound, used in the treatment of heart conditions.

Digitoxin: Another cardiac glycoside with similar mechanisms of action but different structural properties.

Ouabain: A well-known cardiac glycoside with potent effects on the heart but differing in its molecular structure.

This compound stands out due to its specific inhibition of the sodium-potassium ATPase enzyme and its unique structural characteristics, making it a valuable compound in both research and therapeutic applications.

Biologische Aktivität

Scillarenin is a cardiac glycoside primarily derived from the plant species in the family Hyacinthaceae, particularly from the genus Scilla. It is recognized for its potential therapeutic applications, particularly in treating heart conditions. As a member of the bufadienolide class of compounds, this compound exhibits various biological activities that are of significant interest in pharmacology and medicinal chemistry.

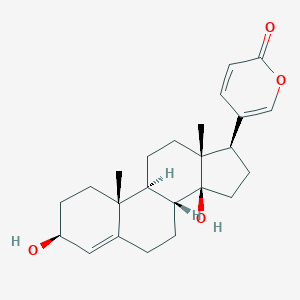

Chemical Structure and Properties

This compound is chemically classified as 3β,14β-dihydroxy-5β,14-p-bufa-4,20,22-trienolide. Its structure features a steroid-like backbone with hydroxyl groups that contribute to its biological activity. The compound's ability to interact with cellular membranes and proteins underlies its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C27H38O5 |

| Molecular Weight | 442.58 g/mol |

| Solubility | Soluble in ethanol and methanol |

| Melting Point | 230-232 °C |

Cardiac Effects

This compound has been extensively studied for its cardiotonic properties. It enhances myocardial contractility by inhibiting the Na+/K+ ATPase enzyme, leading to increased intracellular sodium and subsequent calcium influx via the sodium-calcium exchanger. This mechanism results in improved cardiac output, making it beneficial for patients with heart failure.

Research Findings

- In Vitro Studies : Research has demonstrated that this compound increases the force of contraction in isolated cardiac tissues. A study reported an increase in contractility by 30% at a concentration of 1 µM in rabbit heart tissues .

- In Vivo Studies : Animal models have shown that this compound administration leads to significant improvements in cardiac function metrics such as ejection fraction and stroke volume .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies indicate its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.5 mg/mL .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, revealing its potential to reduce oxidative stress in cells. It has demonstrated significant free radical scavenging activity, which may contribute to its cardioprotective effects .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. It has shown cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

Case Study 1: this compound in Heart Failure Management

A clinical case study involving patients with chronic heart failure highlighted the use of this compound as an adjunct therapy. Patients receiving this compound alongside standard treatments exhibited improved functional capacity and quality of life metrics over a six-month period compared to those on standard treatment alone.

Case Study 2: Antimicrobial Efficacy Assessment

A controlled laboratory study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The study concluded that this compound significantly inhibited bacterial growth, suggesting its potential as a natural antimicrobial agent.

Eigenschaften

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUOVMIMOCJILI-KFZANIOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878661 | |

| Record name | Scillarenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-22-5 | |

| Record name | Scillarenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scillarenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scillarenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCILLARENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA96RSL6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.